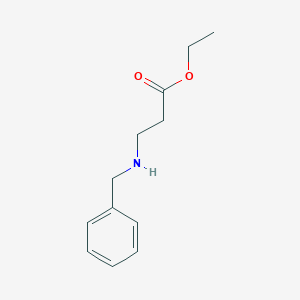

Ethyl 3-(benzylamino)propanoate

Overview

Description

Ethyl 3-(benzylamino)propanoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in chemical synthesis. While the provided papers do not directly discuss Ethyl 3-(benzylamino)propanoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating specific propanoates with polyphosphoric acid . Another example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate acid . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of Ethyl 3-(benzylamino)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(benzylamino)propanoate is typically confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, 2D), and mass spectrometry (MS) . X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms within a molecule . These techniques would be essential in confirming the molecular structure of Ethyl 3-(benzylamino)propanoate once synthesized.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 3-(benzylamino)propanoate includes transformations such as debenzoylation, hydrolysis, decarboxylation, and cyclization reactions . These reactions are indicative of the potential transformations that Ethyl 3-(benzylamino)propanoate may undergo, which could be useful in further chemical modifications or in understanding its behavior under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and can be predicted or confirmed through experimental data. For example, the solubility, melting point, and boiling point can be determined experimentally. The antimicrobial activity of some compounds has been assessed, indicating potential biological applications . Additionally, computational methods such as density functional theory (DFT) are used to predict molecular properties and reactivity, which can be compared with experimental data for validation .

Scientific Research Applications

Synthesis and Chemical Transformations

Nucleophilic Ring Opening

Ethyl 3-(benzylamino)propanoate is used in the nucleophilic ring opening of 3-benzyl-1,3-oxazinanes to produce 3-substituted ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates, offering a mild and efficient synthetic route (Alberola et al., 1990).

Intermediate in Drug Synthesis

It serves as an intermediate in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug. This highlights its role in pharmaceutical synthesis (Cheng Huansheng, 2013).

Formation of β-Amino Ester Derivatives

Used in the synthesis of β-amino ester derivatives via Reformatsky reaction, demonstrating its utility in creating structurally diverse molecules (Angelastro et al., 1992).

Chiral Compound Synthesis

Ethyl 3-(benzylamino)propanoate is involved in the enantioselective synthesis of β-amino acid esters, showcasing its application in creating chiral compounds for potential pharmaceutical use (Strompen et al., 2013).

Production of Neolignans

It is used in the isolation of enantiomeric neolignans from Lobelia Chinensis, illustrating its role in natural product chemistry and potential therapeutic applications (Jian-xin Chen et al., 2010).

Applications in Materials Science

Polymer Precursor

It acts as a precursor for polymers like polymethyl methacrylates, underlining its significance in materials science and industrial applications (van Beek et al., 2014).

Polybenzoxazine Formation

Utilized in the creation of polybenzoxazines, ethyl 3-(benzylamino)propanoate aids in developing materials with potential for diverse applications, from coatings to adhesives (Trejo-Machin et al., 2017).

Safety And Hazards

Ethyl 3-(benzylamino)propanoate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name |

ethyl 3-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJHQFFNDLDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178222 | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)propanoate | |

CAS RN |

23583-21-3 | |

| Record name | N-(Phenylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23583-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-benzyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)